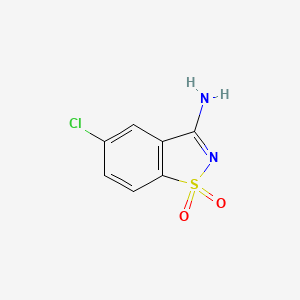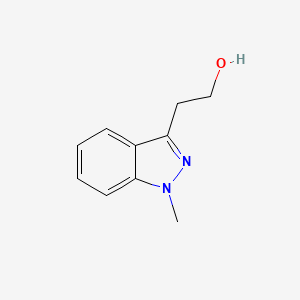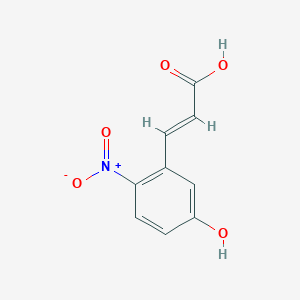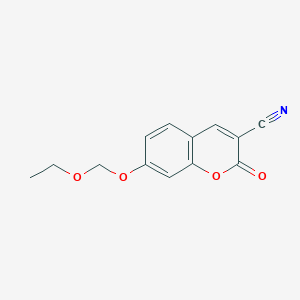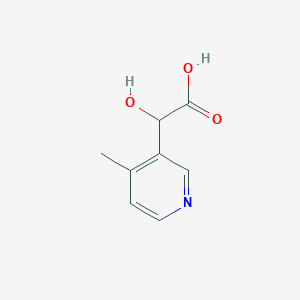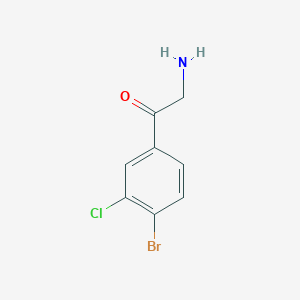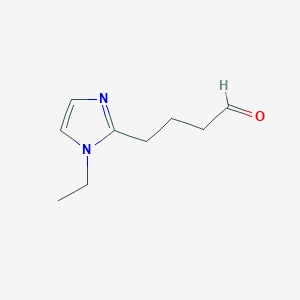![molecular formula C7H3ClLiN3O2 B13608343 Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: is a compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and have been widely studied in drug molecules . The imidazo[1,2-b]pyridazine scaffold provides a variety of bioactive molecules and is an important heterocyclic nucleus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives, including Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, involves several steps. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations at specific positions using bases such as TMP2Zn·MgCl2·2LiCl, followed by subsequent functionalizations .
Industrial Production Methods: Industrial production methods for these compounds often involve large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of advanced organic synthesis technology has facilitated the development of efficient and scalable production methods .
化学反応の分析
Types of Reactions: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and bases such as TMP2Zn·MgCl2·2LiCl . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions are various polysubstituted derivatives of the imidazo[1,2-b]pyridazine scaffold. These derivatives exhibit different biological activities and pharmacological properties .
科学的研究の応用
作用機序
The mechanism of action of Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects . The molecular targets and pathways involved vary depending on the specific application and the derivative used .
類似化合物との比較
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar scaffold and exhibits comparable biological activities.
6-chloroimidazo[1,2-b]pyridazine hydrochloride:
Uniqueness: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific lithium ion incorporation, which may enhance its biological activity and stability compared to other derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C7H3ClLiN3O2 |
|---|---|
分子量 |
203.5 g/mol |
IUPAC名 |
lithium;6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
InChIキー |
LTSKCSYHAYBNHY-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC(=NN2C1=NC=C2C(=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





